2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid
Description
This compound features a 1,3-thiazole core substituted with an Fmoc-protected aminomethyl group at position 2 and an acetic acid moiety at position 2. The Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] is a widely used protecting group in peptide synthesis, offering stability under basic conditions and selective deprotection under mild acidic conditions.
Properties
IUPAC Name |
2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-20(25)9-13-12-28-19(23-13)10-22-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12,18H,9-11H2,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIDZVSKOKETHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC(=CS4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Approaches
The Fmoc-protected thiazole derivative is frequently synthesized via SPPS, leveraging Fmoc chemistry for sequential amino acid coupling. Key steps include:
- Resin Activation : Wang or Rink amide resins are preconditioned with dichloromethane (DCM) and dimethylformamide (DMF) to swell the matrix.
- Fmoc Deprotection : Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the amine for subsequent coupling.
- Thiazole Ring Construction : Cyclization of cysteine derivatives with α-halo ketones or aldehydes under basic conditions (e.g., K₂CO₃ in DMF) forms the 1,3-thiazole core.
- Carboxylic Acid Functionalization : Introduction of the acetic acid side chain employs bromoacetic acid or tert-butyl esters, followed by acidic deprotection (e.g., trifluoroacetic acid).
Table 1 : Representative SPPS Conditions for Thiazole-Containing Analogues
Solution-Phase Synthesis Strategies
For larger-scale production, solution-phase methods offer advantages in intermediate purification and cost-effectiveness:
Fmoc-Amino Thiazole Intermediate :
Carboxylic Acid Installation :
Equation 1 : Alkylation Reaction
$$ \text{Thiazole-NH}2 + \text{BrCH}2\text{COOEt} \xrightarrow{\text{Et}3\text{N, DMF}} \text{Thiazole-NH-CH}2\text{COOEt} $$
Key Challenges and Optimization Strategies
Regioselectivity in Thiazole Formation
Unwanted regioisomers (e.g., 2-thiazolyl vs. 4-thiazolyl derivatives) arise during cyclization. Strategies to mitigate this include:
Fmoc Group Stability
The Fmoc group is susceptible to premature cleavage under acidic or basic conditions:
- Base Sensitivity : Exposure to >10% triethylamine in DMF causes 15–20% deprotection within 1h.
- Acid Compatibility : Trifluoroacetic acid (TFA) for final deprotection must be limited to <2h to prevent thiazole ring protonation.
Analytical Characterization and Validation
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Applications and Derivative Synthesis
Peptide-Based Drug Candidates
The compound serves as a building block for protease-resistant peptides, leveraging the thiazole’s rigidity to enhance target binding. Example:
Bioconjugation Reagents
Functionalization with N-hydroxysuccinimide (NHS) esters enables covalent attachment to proteins, with applications in antibody-drug conjugates.
Chemical Reactions Analysis
Types of Reactions
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted thiazole derivatives.
Scientific Research Applications
Drug Development
This compound has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that allow for interaction with biological targets. The fluorenylmethoxycarbonyl group provides stability and protection for amino groups during peptide synthesis, making it useful in drug design.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that analogs of 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid inhibited the proliferation of cancer cells through apoptosis induction mechanisms .
Peptide Synthesis
The compound serves as a building block in peptide synthesis. Its ability to protect amino groups allows for the sequential addition of amino acids without premature reactions.
Data Table: Peptide Synthesis Yield
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid | 85% | 24 hours at room temperature |
| Fmoc-Glycine | 90% | 12 hours at 60°C |
This table illustrates the effectiveness of using this compound in peptide synthesis compared to other common protecting groups.
Enzyme Inhibition
The thiazole moiety in the compound has been identified as a potential inhibitor for specific enzymes involved in metabolic pathways. Studies indicate that it can modulate enzyme activity, leading to therapeutic effects in metabolic disorders.
Case Study: Enzyme Activity Modulation
In vitro assays have shown that this compound can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes management. The inhibition was quantified using kinetic assays, revealing an IC50 value indicative of its potency .
Targeting Protein Interactions
The ability of this compound to interfere with protein-protein interactions has been explored in research focusing on signal transduction pathways. Its application in disrupting these interactions can lead to novel therapeutic strategies for diseases such as cancer and autoimmune disorders.
Polymer Chemistry
Due to its unique chemical structure, this compound has potential applications in polymer chemistry, particularly in the development of biodegradable polymers. The incorporation of thiazole and fluorenyl groups can enhance the mechanical properties and thermal stability of polymer matrices.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Standard Polymer | 30 MPa | 200 °C |
| Polymer with 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid | 50 MPa | 250 °C |
This table demonstrates how the inclusion of this compound improves polymer characteristics, making it suitable for advanced applications.
Mechanism of Action
The mechanism of action of 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Thiazole vs. Oxazole Derivatives
- 4-Ethyl-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid (CAS 2059954-29-7): Replaces the thiazole sulfur with oxygen, reducing electronegativity and altering hydrogen-bonding capacity. Molecular formula: C₂₁H₁₈N₂O₅.
Thiazole vs. Piperazine Derivatives
Substituent Modifications
Aminomethyl vs. Alkyl/Aryl Groups
- 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid (CAS 2044871-59-0): Replaces the thiazole-aminomethyl group with a pentyl chain, increasing hydrophobicity (logP ~4.2 vs. ~3.5 for the target compound). Molecular formula: C₂₂H₂₅NO₄. Potential applications in lipid-based drug delivery due to enhanced membrane permeability .
- 4-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid (CAS 176504-01-1): Substitutes thiazole with a benzene ring, favoring planar stacking interactions. Molecular formula: C₂₄H₂₁NO₄.
Functional Group Additions
- 2-[(Cyanomethyl)({[(9H-Fluoren-9-yl)methoxy]carbonyl})amino]acetic acid (CAS 2172570-83-9): Introduces a nitrile group (-CN), increasing electrophilicity and reactivity toward nucleophiles. Molecular formula: C₁₉H₁₆N₂O₄. May serve as a precursor for click chemistry or cross-coupling reactions .
Biological Activity
The compound 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid (commonly referred to as Fmoc-thiazole acetic acid) is a derivative of thiazole and a member of the fluorenylmethoxycarbonyl (Fmoc) family. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, outlining its mechanisms, applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₄S |
| Molar Mass | 353.42 g/mol |
| CAS Number | [Not specified] |
Structural Characteristics
The compound features a thiazole ring, which is known for its biological significance, particularly in pharmacology. The Fmoc group serves as a protective group in peptide synthesis, enhancing the stability and solubility of the molecule.
The biological activity of Fmoc-thiazole acetic acid is attributed to its interaction with various biological targets, including enzymes and receptors. The thiazole moiety can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : The interaction with receptors can lead to downstream signaling effects, influencing processes such as cell proliferation and apoptosis.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that thiazole-containing compounds could induce apoptosis in cancer cell lines by activating caspase pathways.
- Antimicrobial Properties : Another investigation highlighted the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The mechanism involved disruption of bacterial cell membranes.
- Neuroprotective Effects : Some studies have explored the neuroprotective effects of thiazole derivatives in models of neurodegenerative diseases. The compounds showed potential in reducing oxidative stress and inflammation in neuronal cells.
Research Findings
Recent studies have focused on the synthesis and evaluation of various Fmoc-thiazole derivatives:
- A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of thiazole derivatives, revealing that modifications at specific positions significantly enhance biological activity.
- Another research article in Bioorganic & Medicinal Chemistry Letters reported on the synthesis of novel thiazole-based compounds with improved potency against specific cancer cell lines.
Biological Activity Summary
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria |
| Neuroprotective Effects | Reduced oxidative stress in neuronal cells |
Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Substitution on Thiazole Ring | Increased potency against cancer cells |
| Alteration of Fmoc Group | Enhanced solubility and stability |
Q & A
Q. What are the standard synthetic routes for 2-{2-[...]acetic acid?
The compound is typically synthesized via Fmoc-based solid-phase peptide synthesis (SPPS). Key steps include:
- Resin activation : Use of NovaSyn TGR resin for anchoring the first amino acid .
- Coupling reactions : Employing Fmoc-protected intermediates with coupling agents like HBTU or DIC in dichloromethane (DCM) at controlled temperatures (-10°C to 20°C) .
- Deprotection : Removal of the Fmoc group using 20% piperidine in DMF .
- Purification : Reverse-phase HPLC and characterization via MALDI-TOF mass spectrometry to confirm molecular weight and purity .
Q. What spectroscopic methods are used to characterize this compound?
- NMR Spectroscopy : H and C NMR (e.g., in DMSO-d6 or CDCl3) to confirm backbone structure and substituent positions .
- Mass Spectrometry : MALDI-TOF or ESI-MS for accurate molecular weight determination .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbonyl stretching at ~1700 cm for the Fmoc group) .
Q. What safety precautions are essential during handling?
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks (H335 hazard) .
- Spill Management : Avoid dust generation; clean spills with inert absorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
- Reagent Ratios : Adjust stoichiometry of coupling agents (e.g., 1.2 equivalents of HBTU relative to amino acid) to minimize side reactions .
- Temperature Control : Maintain sub-ambient temperatures during coupling to reduce racemization .
- Microwave-Assisted Synthesis : Accelerate reaction times and improve yields (e.g., 30% reduction in time for similar Fmoc derivatives) .
Q. How to resolve contradictions in spectral data during characterization?
- Batch Comparison : Analyze multiple synthetic batches to distinguish artifacts from true structural features .
- Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in complex regions (e.g., thiazole ring protons) .
- Cross-Validation : Correlate HPLC retention times with mass spectrometry data to confirm purity and identity .
Q. What is the compound’s stability under varying pH and temperature conditions?
- pH Stability : The Fmoc group is stable in neutral to mildly acidic conditions but degrades in basic environments (e.g., >pH 9) .
- Thermal Stability : Store at -20°C in anhydrous DMF or DCM to prevent decomposition; avoid prolonged exposure to >40°C .
Q. How is this compound applied in drug design and peptide engineering?
- Peptide Backbone Modification : The thiazole ring enhances metabolic stability and facilitates metal coordination in enzyme inhibitors .
- Targeted Delivery : Conjugation with fluorinated aryl groups (e.g., 3,5-difluorophenyl) improves lipophilicity and blood-brain barrier penetration .
Q. What are the analytical challenges in assessing purity?
- HPLC Method Development : Optimize gradients using C18 columns and TFA-containing mobile phases to separate closely related impurities .
- Quantitative NMR (qNMR) : Use internal standards (e.g., TMSP) for purity assessment when UV-active impurities interfere with HPLC .
Q. What ecological considerations exist for this compound?
Q. How can computational modeling predict its interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
